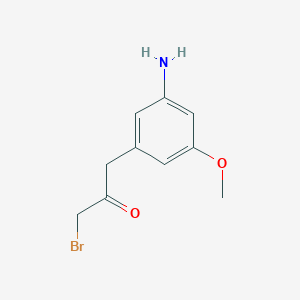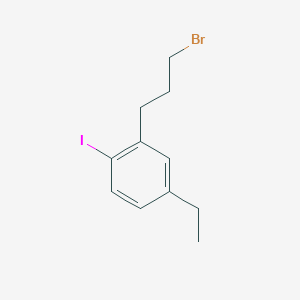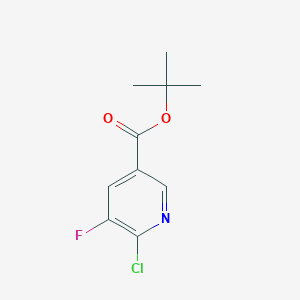
6-Dodecenedioic acid, (E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Dodecenedioic acid, (E)-, is an unsaturated dicarboxylic acid with the molecular formula C12H20O4. This compound is characterized by the presence of a double bond in the E-configuration, which means the substituents on either side of the double bond are on opposite sides. This structural feature imparts unique chemical properties to the compound, making it valuable in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Dodecenedioic acid, (E)-, typically involves the oxidation of unsaturated fatty acids or their derivatives. One common method is the ozonolysis of oleic acid, followed by oxidative cleavage to yield the desired dicarboxylic acid. The reaction conditions often include the use of ozone (O3) and hydrogen peroxide (H2O2) as oxidizing agents, with the process being carried out at low temperatures to prevent over-oxidation.
Industrial Production Methods: On an industrial scale, 6-Dodecenedioic acid, (E)-, can be produced through biotechnological processes involving the fermentation of renewable feedstocks. Microorganisms such as Candida tropicalis are employed to convert alkanes or fatty acids into the corresponding dicarboxylic acids. This method is considered more sustainable and environmentally friendly compared to traditional chemical synthesis.
化学反应分析
Types of Reactions: 6-Dodecenedioic acid, (E)-, undergoes various chemical reactions, including:
Oxidation: The double bond can be further oxidized to form epoxides or diols.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms on the carboxylic acid groups can be substituted with other functional groups through esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Ozone (O3), hydrogen peroxide (H2O2), and catalysts like osmium tetroxide (OsO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alcohols, amines, and acid chlorides in the presence of catalysts like sulfuric acid (H2SO4) or dicyclohexylcarbodiimide (DCC).
Major Products:
Epoxides and Diols: From oxidation reactions.
Alcohols: From reduction reactions.
Esters and Amides: From substitution reactions.
科学研究应用
6-Dodecenedioic acid, (E)-, finds applications in various fields:
Chemistry: Used as a building block for the synthesis of polymers and specialty chemicals.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects, including its role in lipid metabolism and as a precursor for bioactive compounds.
Industry: Utilized in the production of high-performance materials, such as polyamides and polyesters, which are used in engineering plastics and fibers.
作用机制
The mechanism of action of 6-Dodecenedioic acid, (E)-, involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as fatty acid desaturases and elongases, leading to the formation of bioactive metabolites. These metabolites can modulate lipid signaling pathways, influencing processes like inflammation and energy homeostasis.
相似化合物的比较
Dodecanedioic acid: A saturated dicarboxylic acid with similar applications but lacks the double bond.
Sebacic acid: Another dicarboxylic acid used in polymer production, with a shorter carbon chain.
Adipic acid: A widely used dicarboxylic acid in the production of nylon, with a different carbon chain length.
Uniqueness: 6-Dodecenedioic acid, (E)-, is unique due to its unsaturated nature and the presence of the E-configuration double bond. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable for specific applications where other dicarboxylic acids may not be suitable.
属性
分子式 |
C12H20O4 |
|---|---|
分子量 |
228.28 g/mol |
IUPAC 名称 |
(E)-dodec-6-enedioic acid |
InChI |
InChI=1S/C12H20O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h1-2H,3-10H2,(H,13,14)(H,15,16)/b2-1+ |
InChI 键 |
YSZHWEFMJGSGMS-OWOJBTEDSA-N |
手性 SMILES |
C(CCC(=O)O)C/C=C/CCCCC(=O)O |
规范 SMILES |
C(CCC(=O)O)CC=CCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


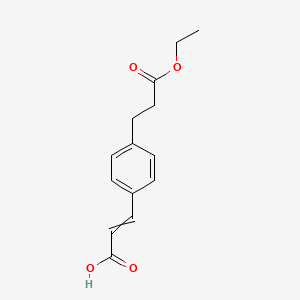
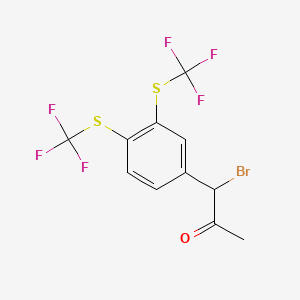

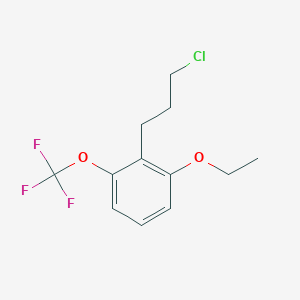
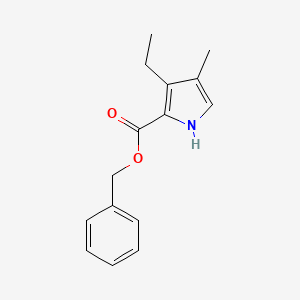
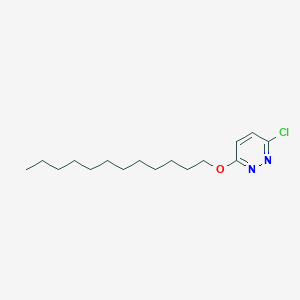
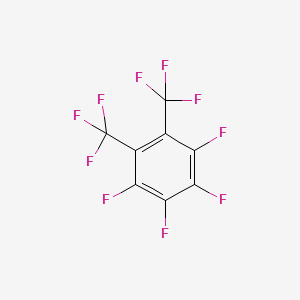

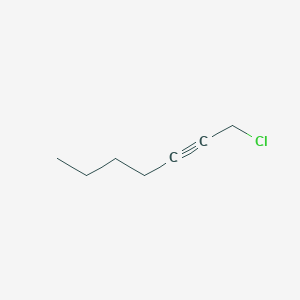
![N-(9-((6aR,8R,9R,9aR)-2,2,4,4-Tetraisopropyl-9-((methylthio)methoxy)tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-9H-purin-6-yl)benzamide](/img/structure/B14070102.png)
